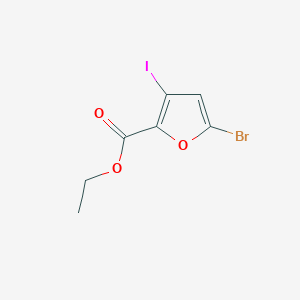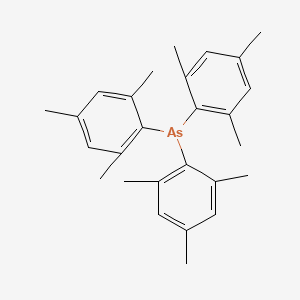
Tris(2,4,6-trimethylphenyl)arsane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(2,4,6-trimethylphenyl)arsane, also known as trimesitylarsine, is an organoarsenic compound with the molecular formula C27H33As. This compound is characterized by the presence of three 2,4,6-trimethylphenyl groups attached to a central arsenic atom. It is a member of the broader class of organoarsenic compounds, which have diverse applications in various fields of chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tris(2,4,6-trimethylphenyl)arsane typically involves the reaction of 2,4,6-trimethylphenylmagnesium bromide with arsenic trichloride. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:
3C9H11MgBr+AsCl3→(C9H11)3As+3MgBrCl
The reaction mixture is usually stirred at low temperatures to ensure complete reaction and to prevent side reactions. After the reaction is complete, the product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Industrial processes may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Tris(2,4,6-trimethylphenyl)arsane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding oxide.
Substitution: It can participate in substitution reactions where the arsenic atom is replaced by other functional groups.
Coordination: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Substitution: Reagents such as halogens or organolithium compounds are used.
Coordination: Transition metal salts like palladium chloride or platinum chloride are used to form coordination complexes.
Major Products Formed
Oxidation: The major product is tris(2,4,6-trimethylphenyl)arsine oxide.
Substitution: Various substituted arsanes depending on the reagent used.
Coordination: Metal-arsane complexes with varying stoichiometries.
Scientific Research Applications
Tris(2,4,6-trimethylphenyl)arsane has several applications in scientific research:
Chemistry: Used as a ligand in organometallic chemistry to form stable complexes with transition metals.
Biology: Investigated for its potential use in biological assays and as a probe for studying arsenic metabolism.
Medicine: Explored for its potential therapeutic applications, particularly in cancer research due to its arsenic content.
Industry: Used in the synthesis of advanced materials and as a precursor for other organoarsenic compounds.
Mechanism of Action
The mechanism of action of tris(2,4,6-trimethylphenyl)arsane involves its ability to coordinate with metal centers, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets include transition metal ions, and the pathways involved are primarily related to coordination chemistry and catalysis.
Comparison with Similar Compounds
Similar Compounds
Tris(2,4,6-trimethoxyphenyl)phosphine: Similar in structure but contains phosphorus instead of arsenic.
Tris(2,4,6-trichlorophenyl)methyl radical: Contains chlorine atoms and has different reactivity.
Uniqueness
Tris(2,4,6-trimethylphenyl)arsane is unique due to its specific combination of steric and electronic properties imparted by the trimethylphenyl groups and the central arsenic atom. This uniqueness makes it a valuable ligand in coordination chemistry and a useful compound in various research applications.
Properties
CAS No. |
7232-88-4 |
|---|---|
Molecular Formula |
C27H33As |
Molecular Weight |
432.5 g/mol |
IUPAC Name |
tris(2,4,6-trimethylphenyl)arsane |
InChI |
InChI=1S/C27H33As/c1-16-10-19(4)25(20(5)11-16)28(26-21(6)12-17(2)13-22(26)7)27-23(8)14-18(3)15-24(27)9/h10-15H,1-9H3 |
InChI Key |
XFBMPRVYUIIGTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)[As](C2=C(C=C(C=C2C)C)C)C3=C(C=C(C=C3C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


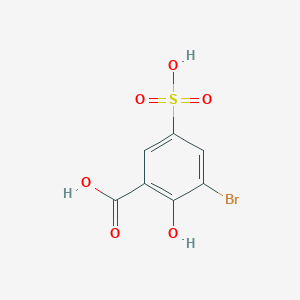
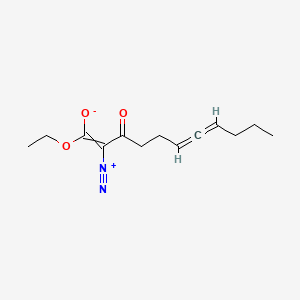
![6-(3,5-Dimethylpyrazol-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14173023.png)
![N,N-bis[4-(2-cyclohexylpropan-2-yl)phenyl]hydroxylamine](/img/structure/B14173032.png)

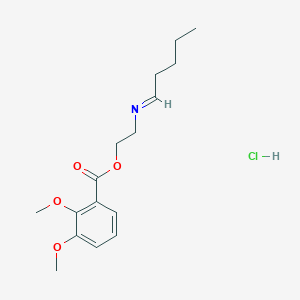
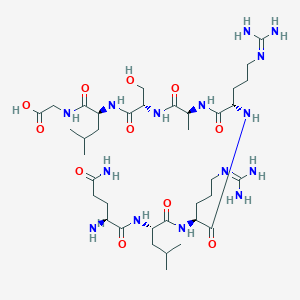
![1H-Pyrrolo[2,3-b]pyridine, 4-chloro-5-(1,3-dioxolan-2-yl)-2-methyl-](/img/structure/B14173069.png)
![1,3-bis[(E)-2-nitroethenyl]benzene](/img/structure/B14173071.png)

![N-[(diphenylmethylene)amino]-5-nitro-2-pyridinamine](/img/structure/B14173076.png)
![5-tert-Butyl-4'-nitro[1,1'-biphenyl]-3,4-dione](/img/structure/B14173077.png)
![N,N-bis[(5-methylfuran-2-yl)methyl]butan-1-amine](/img/structure/B14173081.png)
